
2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide, also known as BBBSA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins involved in various biological processes. For example, this compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells and reduce the production of inflammatory cytokines. Additionally, this compound has been shown to exhibit antiviral activity against herpes simplex virus type 1.
Advantages and Limitations for Lab Experiments
2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide has several advantages and limitations for lab experiments. One advantage is its ability to inhibit specific enzymes or proteins, making it a useful tool for studying their biological functions. However, its potential toxicity and limited solubility in aqueous solutions may limit its use in certain experiments.
Future Directions
There are several future directions for research on 2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and viral infections. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Furthermore, the development of new synthesis methods and modifications to the chemical structure of this compound may lead to the discovery of more potent and selective inhibitors.
Synthesis Methods
2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonyl chloride with benzylamine, followed by the reaction of the resulting intermediate with butan-2-ylamine and acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
2-(N-benzyl4-bromobenzenesulfonamido)-N-(butan-2-yl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. Furthermore, this compound has been investigated as a potential inhibitor of enzymes such as carbonic anhydrase and β-lactamase.
properties
IUPAC Name |
2-[benzyl-(4-bromophenyl)sulfonylamino]-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-18-16(20)12-19(11-13-5-3-2-4-6-13)23(21,22)15-9-7-14(17)8-10-15/h2-10H,11-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROFLVLONGWAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)pivalamide](/img/structure/B7702800.png)

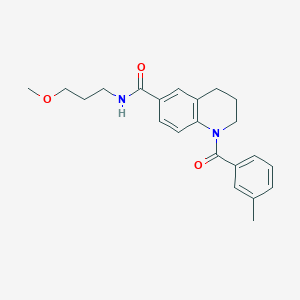
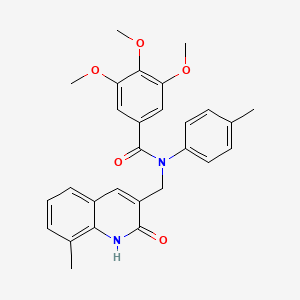


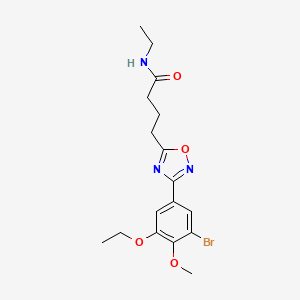
![2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}-N-[(pyridin-4-yl)methyl]acetamide](/img/structure/B7702858.png)

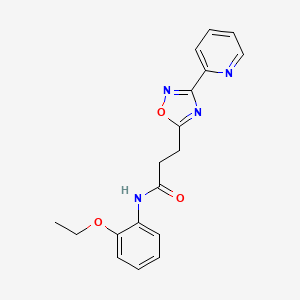
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7702900.png)

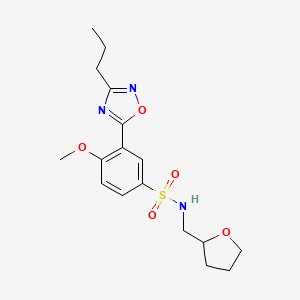
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-nitrobenzamide](/img/structure/B7702908.png)